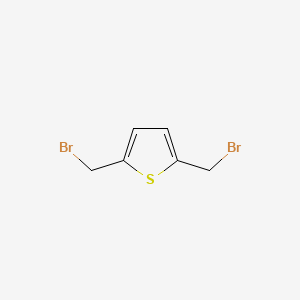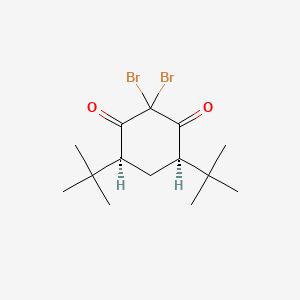
Lanthanum--nickel (2/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum–nickel (2/3) can be synthesized using several methods, including the sol-gel method, high-energy ball milling, and hydrothermal processes . The sol-gel method involves using citric acid as a chelating agent, followed by calcination at high temperatures to obtain the desired nanocomposite . High-energy ball milling and hydrothermal processes are also employed to produce ultrafine powders and nanopowders of lanthanum–nickel (2/3) .
Industrial Production Methods: In industrial settings, lanthanum–nickel (2/3) is typically produced through the electrowinning process in lithium chloride-potassium chloride eutectic melts . This method involves the reduction of lanthanum and nickel salts in a molten salt medium, resulting in the formation of the intermetallic compound.
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum–nickel (2/3) undergoes several types of chemical reactions, including oxidation, reduction, and hydrogenation . It can be oxidized by air at temperatures above 200°C and reacts with hydrochloric acid, sulfuric acid, or nitric acid at temperatures above 20°C .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum–nickel (2/3) include hydrogen, oxygen, and various acids . The compound can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions . Conversely, hydrogen can be released by decreasing the pressure or increasing the temperature .
Major Products Formed: The major products formed from reactions involving lanthanum–nickel (2/3) include lanthanum oxide, nickel oxide, and various hydrides . These products are often used in further chemical processes or as catalysts in industrial applications.
Wissenschaftliche Forschungsanwendungen
Lanthanum–nickel (2/3) has a wide range of scientific research applications. It is used as a catalyst for hydrogenation reactions, hydrogen storage, and in the dry reforming of methane to produce hydrogen-rich syngas . Additionally, it is employed in the degradation of pollutants such as rhodamine B, showcasing its potential in environmental applications . The compound’s unique properties make it valuable in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism by which lanthanum–nickel (2/3) exerts its effects involves its ability to absorb and release hydrogen. The compound forms hydrides by absorbing hydrogen atoms into its crystal lattice, which can then be released under specific conditions . This reversible hydrogen storage capability is crucial for its use in hydrogen storage and fuel cell applications .
Vergleich Mit ähnlichen Verbindungen
Lanthanum–nickel (2/3) can be compared to other similar compounds such as lanthanum pentanickel (LaNi5), lanthanum nickel (LaNi), and lanthanum nickel oxide (LaNiO3) . These compounds share similar properties, such as hydrogen storage capacity and catalytic activity, but differ in their crystal structures and specific applications. Lanthanum–nickel (2/3) is unique due to its specific CaCu5 crystal structure and its ability to form stable hydrides .
List of Similar Compounds:- Lanthanum pentanickel (LaNi5)
- Lanthanum nickel (LaNi)
- Lanthanum nickel oxide (LaNiO3)
- Lanthanum nickel (2/7) (La2Ni7)
- Lanthanum nickel (2/3) (La2Ni3)
Eigenschaften
CAS-Nummer |
59458-77-4 |
|---|---|
Molekularformel |
La2Ni3 |
Molekulargewicht |
453.891 g/mol |
IUPAC-Name |
lanthanum;nickel |
InChI |
InChI=1S/2La.3Ni |
InChI-Schlüssel |
JPXXDIRIQZVTLP-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[La].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)
![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)

![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)







![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
